molecular formula C28H48N4O6 B557186 Boc-his(boc)-OH dcha CAS No. 31687-58-8

Boc-his(boc)-OH dcha

Cat. No. B557186
CAS RN: 31687-58-8
M. Wt: 536.7 g/mol
InChI Key: WBGMQHNUPJENDC-MERQFXBCSA-N
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Description

Boc-His(Boc)-OH DCHA is a histidine derivative . It is a protected histidine derivative used for the critical coupling step in Boc SPPS .


Molecular Structure Analysis

The empirical formula of Boc-His(Boc)-OH DCHA is C16H25N3O6 . The molecular weight is 355.39 . More detailed structural information might be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .


Chemical Reactions Analysis

Boc-His(Boc)-OH DCHA is used in Boc solid-phase peptide synthesis . After coupling, the two Boc-groups are cleaved simultaneously by TFA .


Physical And Chemical Properties Analysis

Boc-His(Boc)-OH DCHA is a white to slight yellow to beige powder . Its optical rotation α 25/D (c=1.5 in methanol) is +24.0 - +29.0 ° .

Scientific Research Applications

  • Peptide Synthesis : Boc(Nim-Boc)histidine (DCHA) has been used effectively in the synthesis of peptides. It was successfully incorporated in the liquid-phase synthesis of a tetradecapeptide, demonstrating its utility in peptide construction (Nguyen et al., 1985).

  • Peptide Thiol Acids : In the study of peptide segment coupling in non-aqueous solvents, methods have been developed for preparing protected peptide thiol acids. This includes coupling boc-Gly-Ala-SH with polymer-bound Leu, showing the adaptability of Boc-protected amino acids in diverse synthetic contexts (Yamashiro & Blake, 2009).

  • Oxazolone Formation in Peptide Bonding : Research indicates the potential for oxazolone formation from Boc-protected amino acids during peptide bonding, highlighting the complexity and nuances of peptide synthesis involving such compounds (Narita et al., 1985).

  • Rapid Solid Phase Synthesis : Boc-His(Boc) DCHA was used in the rapid solid-phase synthesis of a ratine sequence tetradecapeptide, showcasing its effectiveness in more efficient and streamlined peptide synthesis methods (Le-Nguyen et al., 1987).

  • Destruction of Excess Di-tert-butyl Dicarbonate : Studies have shown that imidazole and trifluoroethanol can be used for the removal of excess (BOC)2O, which is often used in NH or OH protection, highlighting the chemical handling and manipulation of Boc-protected compounds (Basel & Hassner, 2001).

  • Esterification of Boc-Amino Acid : Diisopropylamine (DIPA) has been shown to be effective in promoting the esterification of Boc-amino acid with Merrifield resin, providing insights into the efficient use of Boc-protected amino acids in resin-bound synthesis processes (Wang De-xin, 2005).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for Boc-His(Boc)-OH DCHA should be referred to for detailed safety and hazard information . It is always recommended to wear suitable protective clothing and avoid contact with skin and eyes .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O6.C12H23N/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);11-13H,1-10H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGMQHNUPJENDC-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185580
Record name N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-His(Boc)-OH.DCHA

CAS RN

31687-58-8
Record name L-Histidine, N,1-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31687-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031687588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,1-bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
Á Dancs, NV May, K Selmeczi, Z Darula… - New Journal of …, 2017 - pubs.rsc.org
Two new tripodal peptides containing non-protected N-terminal (L1, tren3his) and C-terminal (L2, nta3his) histidines have been synthesized in order to combine the structuring effect of …
Number of citations: 17 pubs.rsc.org
S Ida, K Iwamaru, M Fujita, Y Okamoto, Y Kudo… - Bioorganic …, 2015 - Elsevier
A tetrapeptide, l-histidyl-glycyl-glycyl-l-histidine (HGGH), was synthesized and the pUC19 plasmid DNA cleaving activity by copper(II) complex of HGGH (Cu(II)−HGGH) was investigated…
Number of citations: 7 www.sciencedirect.com
Z Fan, S Jan, JC Hickey, DH Davies, J Felgner… - …, 2021 - ACS Publications
Vaccination has been playing an important role in treating both infectious and cancerous diseases. Nevertheless, many diseases still lack proper vaccines due to the difficulty to …
Number of citations: 8 pubs.acs.org
K Nakamura, Y Kuramoto, H Mukai… - Biological and …, 2009 - jstage.jst.go.jp
Targeted gene delivery to macrophages is important for the treatments of various immune diseases. Since macrophages express mannose receptors, development of efficient …
Number of citations: 30 www.jstage.jst.go.jp
H Li, T Luo, R Sheng, J Sun, Z Wang, A Cao - Colloids and Surfaces B …, 2016 - Elsevier
Developing new amphiphilic polymers with natural product moieties has been regarded as a promising way to achieve biocompatibility and certain biological functions. In prior work, we …
Number of citations: 10 www.sciencedirect.com
DD Vo, C Becquart, TPA Tran, A Di Giorgio… - scholar.archive.org
Figure S4. Microscopic observation of gastric adenocarcinoma (AGS) cells without treatment (A), after 48h treatment with 50 μM of compound ‚4a (B), 4b (C), 4c (D), 4g (E), 4h (F) or with …
Number of citations: 2 scholar.archive.org
A Dancs - 2017 - theses.hal.science
One of the most important directions of modern bioinorganic research is the development of artificial enzymes. One pathway of enzyme modeling strategy is the study of amino acid …
Number of citations: 5 theses.hal.science
R Guegan, J Diaz, C Cazaubon… - Journal of medicinal …, 1986 - ACS Publications
Pepstatin analogues corresponding to the general formula AXY-Sta-Ala-Sta-R were synthesized in solution phase. Various changes in the nature of the A, X, and Y groups were made …
Number of citations: 63 pubs.acs.org
JK INMAN - Protection of Functional Groups in Peptide Synthesis …, 2014 - books.google.com
A major consideration in planning the synthesis of a peptide is the potential involvement of side-chain functional groups in undesired reactions during formation of peptide bonds or …
Number of citations: 0 books.google.com
JK Inman - Protection of Functional Groups in Peptide Synthesis, 1981 - Elsevier
Publisher Summary The various degrees and modes of protection that is regarded as minimal are practiced in a substantial fraction of conventional peptide syntheses. Whether it is …
Number of citations: 3 www.sciencedirect.com

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